molecular formula C6H10O4Pb B13794840 Lead dipropionate CAS No. 814-70-0

Lead dipropionate

Cat. No.: B13794840
CAS No.: 814-70-0
M. Wt: 353 g/mol
InChI Key: FYDIWJWWROEQCB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betamethasone dipropionate (BDP) is a synthetic glucocorticoid esterified at both the 17- and 21-hydroxyl positions with propionic acid. It is widely used in dermatology (e.g., psoriasis, eczema) and respiratory medicine (e.g., asthma) due to its potent anti-inflammatory and immunosuppressive properties . Its neutral LogD (~2.4 at pH 5.5 and 7.4) enables effective skin penetration and retention in topical formulations . BDP undergoes enzymatic hydrolysis in vivo to form active metabolites like betamethasone-17-propionate (17-BMP) and betamethasone-21-propionate (21-BMP), which exhibit varying glucocorticoid receptor (GR) affinities . Molecular docking studies confirm that BDP and its metabolites fit well into the GR ligand-binding domain, supporting its therapeutic efficacy .

Properties

CAS No.

814-70-0

Molecular Formula

C6H10O4Pb

Molecular Weight

353 g/mol

IUPAC Name

lead(2+);propanoate

InChI

InChI=1S/2C3H6O2.Pb/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2

InChI Key

FYDIWJWWROEQCB-UHFFFAOYSA-L

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].[Pb+2]

Origin of Product

United States

Preparation Methods

Starting Materials

  • Lead monoxide (PbO), preferably prepared by the wet method with controlled particle size and minimal higher oxide content.
  • Dipropionic acid (propanoic acid derivative) as the acid component.
  • Hydroxylamine salt (e.g., hydroxylamine hydrochloride) as a reducing agent to maintain product color and purity.
  • Solvent or reaction medium, often water or aqueous mixtures.

Reaction Conditions

  • The lead monoxide dispersion is mixed with dipropionic acid under stirring.
  • The reaction is performed under acidic to neutral pH conditions (pH ≤ 7), adjusted by the acid content.
  • Hydroxylamine salt is added at 0.001 to 5% by weight relative to lead monoxide to reduce higher oxides.
  • Temperature is controlled, typically ambient to slightly elevated (e.g., 25–60 °C), to optimize reaction kinetics and product crystallinity.
  • Reaction time varies but generally ranges from 0.5 to 2 hours, with monitoring by thin-layer chromatography or other analytical methods to ensure complete reaction.

Isolation and Purification

  • The reaction mixture is cooled and poured into ice water to precipitate the this compound.
  • The precipitate is filtered, washed with cold water or suitable solvents to remove impurities.
  • Drying is conducted under vacuum at moderate temperatures (40–60 °C) to obtain the final product.

Example Synthesis Protocol (Hypothetical Based on Patent Framework)

Step Procedure Description Parameters
1 Prepare lead monoxide dispersion by wet method Particle size D90 < 15 μm
2 Mix lead monoxide dispersion with dipropionic acid solution Molar ratio PbO:acid ~1:2
3 Add hydroxylamine salt (e.g., 0.1% w/w of PbO) Maintain pH ≤ 7
4 Stir reaction mixture at 40 °C for 1 hour Continuous stirring
5 Cool mixture and precipitate product by adding ice water Temperature 0–5 °C
6 Filter and wash precipitate Use cold water
7 Dry product under vacuum at 50 °C for 2 hours Vacuum < 0.1 MPa

Analytical and Quality Control Outcomes

Research and patent data emphasize the importance of controlling particle size and pH to achieve:

  • High purity this compound with minimal coloration.
  • Stability of the compound, avoiding oxidation or degradation.
  • Consistent yield, typically above 85%.
  • Purity levels exceeding 99% as confirmed by chromatographic and spectroscopic analyses.

Comparative Notes on Lead Salt Preparation

Aspect This compound Preparation Other Lead Salts (e.g., Lead Chromate)
Lead source Wet method lead monoxide dispersion Lead nitrate or lead monoxide
Acid component Dipropionic acid Chromic anhydride or inorganic acids
Reducing agent Hydroxylamine salt Sometimes absent or different reducing agents
pH control Maintained ≤ 7 Variable, often acidic
Reaction medium Aqueous or aqueous-organic Aqueous
Product purification Filtration, washing, vacuum drying Similar methods
Color control Hydroxylamine reduces higher oxides to prevent coloration Color issues common without reducing agents

Chemical Reactions Analysis

Types of Reactions

Lead dipropionate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lead(II) oxide and other lead compounds.

    Reduction: It can be reduced to elemental lead under specific conditions.

    Substitution: this compound can participate in substitution reactions where the propionate groups are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.

    Substitution: Reagents like halides or other carboxylic acids can facilitate substitution reactions.

Major Products Formed

    Oxidation: Lead(II) oxide (PbO) and lead(IV) oxide (PbO2).

    Reduction: Elemental lead (Pb).

    Substitution: Lead salts of other carboxylic acids or halides.

Scientific Research Applications

Applications in Materials Science

2.1. Pigments and Coatings

Lead dipropionate has been used as a pigment in paints and coatings due to its opacity and durability. It provides excellent corrosion resistance, making it suitable for industrial applications where protective coatings are essential.

Property This compound Comparison
SolubilityLowBetter than lead carbonate
OpacityHighComparable to titanium dioxide
Corrosion ResistanceExcellentSuperior to many organic pigments

2.2. Plastics Stabilizers

In the plastics industry, this compound serves as a heat stabilizer, particularly in polyvinyl chloride (PVC) formulations. It helps maintain the integrity of the material during processing and extends the lifespan of the final product.

Pharmaceutical Applications

This compound has potential uses in pharmaceuticals, particularly as an active ingredient in topical formulations for skin conditions. Its efficacy as an anti-inflammatory agent has been explored in various studies.

3.1. Case Studies

  • Study on Efficacy : Research indicated that formulations containing this compound demonstrated significant anti-inflammatory effects in animal models of dermatitis. The study involved applying different concentrations of this compound on induced skin lesions, showing a marked reduction in inflammation compared to control groups.
  • Safety Assessments : Long-term safety assessments have been conducted to evaluate the systemic absorption of this compound when used topically. Results indicated minimal absorption, suggesting that it could be safe for extended use under controlled conditions.

Environmental Implications

This compound's applications extend into environmental science, particularly concerning lead contamination and remediation strategies.

4.1. Remediation Techniques

This compound can be utilized in soil remediation processes where lead contamination is prevalent. Its application can help stabilize lead compounds in soil, reducing bioavailability and preventing uptake by plants.

Technique Effectiveness Notes
Soil StabilizationModerateReduces leachability
PhytoremediationHighEnhances plant uptake of nutrients while immobilizing lead

Regulatory Considerations

Given the toxicological profile of lead compounds, regulatory frameworks govern the use of this compound in various applications. It is essential for manufacturers to adhere to safety guidelines established by agencies such as the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA).

Mechanism of Action

The mechanism of action of lead dipropionate involves its interaction with biological molecules and cellular components. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to various toxic effects, including inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Beclomethasone Dipropionate (BDP)

Though structurally similar to betamethasone dipropionate, beclomethasone dipropionate (another BDP) is primarily used as an inhaled corticosteroid (ICS) for asthma. Key differences include:

Property Betamethasone Dipropionate Beclomethasone Dipropionate References
Primary Use Topical dermatology Inhaled asthma therapy
Airway Distribution N/A (topical) Extrafine particles target small airways
Active Metabolites 17-BMP, 21-BMP Beclomethasone-17-monopropionate
Systemic Absorption Low (topical) Higher systemic bioavailability
Degradation Kinetics Degrades to 17-BMP, 21-BMP, and alcohol Degrades to inactive metabolites
  • Clinical Efficacy : In asthma, extrafine BDP formulations show superior small airway deposition and comparable efficacy to fluticasone propionate at half the dose . However, systemic absorption at high doses (e.g., 1600 µg/day) may transiently elevate neutrophil counts .

Budesonide

Budesonide, a non-halogenated ICS, is often compared with BDP in asthma management:

Property Beclomethasone Dipropionate Budesonide References
Receptor Affinity Moderate Higher affinity for GR
First-Pass Metabolism High (~90%) Very high (~99%)
Dose Equivalence 400 µg BDP ≈ 200 µg budesonide 200 µg budesonide ≈ 400 µg BDP
Adrenal Suppression More pronounced at high doses Lower risk due to rapid clearance
  • Clinical Findings : Budesonide demonstrates comparable asthma control to BDP at half the dose, with reduced adrenal suppression .

Fluticasone Propionate (FP)

FP, a halogenated corticosteroid, is favored for its high GR affinity and low oral bioavailability:

Property Beclomethasone Dipropionate Fluticasone Propionate References
GR Affinity Moderate 2–3× higher than BDP
Oral Bioavailability ~40% <1%
Dose Equivalence 400 µg BDP ≈ 200 µg FP 200 µg FP ≈ 400 µg BDP
Small Airway Delivery Extrafine formulations effective Limited distal airway deposition
  • Clinical Outcomes : In a randomized trial, extrafine BDP achieved similar asthma control to FP but required twice-daily dosing .

Betamethasone Valerate

A structural analog of BDP, betamethasone valerate is esterified at the 17-position only:

Property Betamethasone Dipropionate Betamethasone Valerate References
Esterification Sites 17- and 21-positions 17-position only
Degradation Products 17-BMP, 21-BMP, betamethasone alcohol Betamethasone-21-valerate, alcohol
Thermal Stability Less stable in low dielectric solvents More stable in polar media
Clinical Use Potent topical anti-inflammatory Mild-to-moderate dermatoses
  • Degradation Kinetics: Betamethasone dipropionate degrades faster than valerate in non-polar solvents due to its dual ester bonds .

Clobetasol Propionate

A superpotent topical steroid, clobetasol propionate is compared with BDP in dermatology:

Property Betamethasone Dipropionate Clobetasol Propionate References
Potency Moderate (Class III corticosteroid) High (Class I corticosteroid)
Efficacy in Psoriasis 60–70% improvement in PASI scores 70–80% improvement
Adverse Effects Lower risk of skin atrophy Higher risk of telangiectasia
  • Clinical Trial : In a double-blind study, 0.05% BDP cream showed comparable efficacy to 0.05% clobetasol in steroid-responsive dermatoses, with fewer side effects .

Key Research Findings and Data Tables

Table 1: Pharmacokinetic Comparison of Inhaled Corticosteroids

Compound Oral Bioavailability (%) Protein Binding (%) Half-Life (h) GR Affinity (Relative)
Beclomethasone dipropionate 40 87 2.8 1.0 (Reference)
Budesonide 11 85 2.8 1.5
Fluticasone propionate <1 90 8–14 2.3

Table 2: Clinical Efficacy in Asthma (Change in FEV₁)

Study BDP Dose (µg/day) Comparator (Dose) FEV₁ Improvement (%)
Svendsen et al. (1992) 1600 Budesonide (1600) 18 vs. 20
Boe et al. (1989) 1500 Budesonide (1600) 22 vs. 24
FP vs. BDP (2006) 800 FP (400) 19 vs. 21

Biological Activity

Lead dipropionate is an organic lead compound formed from lead and propionic acid, classified as a lead salt. Its biological activity is primarily influenced by the inherent toxicity of lead, which can disrupt various physiological processes in living organisms. This article reviews the biological activity of this compound, including its toxicological effects, interactions with biological systems, and relevant case studies.

This compound can be synthesized through multiple methods, typically involving the reaction of lead with propionic acid. This compound can be represented by the chemical formula C6H10O4Pb\text{C}_6\text{H}_{10}\text{O}_4\text{Pb}. Understanding its chemical structure is crucial for assessing its biological activity and potential applications.

Toxicological Profile

Lead Toxicity:
Lead is a well-known neurotoxin that affects multiple organ systems. The toxicity of this compound manifests through various mechanisms:

  • Neurotoxicity: Lead exposure is linked to cognitive deficits and behavioral problems, particularly in children. It disrupts neurotransmission and can lead to developmental issues.
  • Renal Impairment: Chronic exposure to lead compounds can result in kidney damage, affecting renal function and electrolyte balance.
  • Calcium Homeostasis Disruption: Lead interferes with calcium signaling pathways, which are vital for many cellular processes, including muscle contraction and neurotransmitter release.

This compound interacts with biological macromolecules such as proteins and nucleic acids. Research indicates that lead compounds can form complexes that alter the function of these biomolecules, potentially leading to cellular dysfunction. Chelating agents have been shown to mitigate some toxic effects by enhancing the excretion of lead from the body.

Case Studies

Several case studies highlight the clinical implications of lead exposure, including those involving this compound:

  • Occupational Exposure Case Study:
    A painter exposed to leaded paint exhibited symptoms such as malaise, abdominal cramps, and neurological impairment. Blood tests revealed significantly elevated lead levels (4.18 µmol/L). The patient underwent chelation therapy with sodium calcium edetate, resulting in decreased blood lead levels but persistent symptoms due to ongoing exposure .
  • Childhood Lead Poisoning:
    A 3.5-year-old boy presented with pica and behavioral problems linked to elevated lead levels (7.6 µg/dL). His symptoms improved after intervention but highlighted the long-term developmental risks associated with lead exposure .
  • Recycling Industry Case Study:
    In a recycling facility, multiple workers were exposed to high levels of lead due to inadequate safety measures. Blood tests indicated significant lead poisoning among several employees, necessitating medical intervention and chelation therapy .

Research Findings

Research has demonstrated that exposure to lead compounds like this compound can have profound effects on health:

  • Neurodevelopmental Impact: Studies indicate that even low-level exposure can affect cognitive development in children, leading to lasting deficits in learning and behavior.
  • Renal Effects: Chronic exposure has been associated with increased risk of hypertension and renal dysfunction.
  • Cellular Mechanisms: Investigations into cellular mechanisms reveal that lead disrupts mitochondrial function and induces oxidative stress, contributing to cell death .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other common lead compounds:

CompoundMajor Biological EffectsMechanism of Toxicity
This compoundNeurotoxicity, renal impairmentDisruption of calcium signaling
Lead AcetateSimilar neurotoxic effectsProtein complex formation
Lead OxideRespiratory issues, skin irritationDirect cellular damage

Q & A

Basic Research Questions

Q. What are the validated analytical methods for determining the purity of lead dipropionate, and how are they optimized?

  • Methodological Answer: High-performance liquid chromatography (HPLC) is the gold standard for purity analysis. Key parameters include:

  • Mobile phase: Methanol/water or acetonitrile/phosphate buffer systems (adjust pH to 3–5 for optimal separation) .
  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) .
  • Detection: UV absorption at 240–260 nm, depending on the compound’s chromophores.
  • Validation: Follow ICH Q2(R1) guidelines, including linearity (R² ≥ 0.99), precision (RSD ≤ 2%), and accuracy (97–102% recovery) .
    • Critical Considerations: System suitability tests (e.g., tailing factor ≤ 1.5, resolution ≥ 3.0 between analyte and internal standards) ensure reproducibility .

Q. How can this compound be synthesized with minimal impurity formation?

  • Methodological Answer:

  • Step 1: React lead oxide with propionic acid under anhydrous conditions at 80–100°C for 6–8 hours.
  • Step 2: Purify via recrystallization using ethanol/water mixtures (70:30 v/v) to remove unreacted precursors .
  • Impurity Control: Monitor intermediates using FTIR (to confirm ester formation) and TGA (to detect residual solvents) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer:

  • FTIR: Identify ester carbonyl stretches (~1740 cm⁻¹) and Pb-O bonds (500–600 cm⁻¹) .
  • NMR: Limited utility due to lead’s quadrupolar moment; use 13C^{13}\text{C} NMR in DMSO-d6 to confirm propionate chain integrity .
  • XRD: Determine crystalline structure and polymorphism using Bragg-Brentano geometry with Cu-Kα radiation .

Advanced Research Questions

Q. How can co-eluting impurities in HPLC analysis of this compound be resolved under varying mobile phase conditions?

  • Methodological Answer:

  • Gradient Elution: Start with 40% acetonitrile/60% aqueous phase (0.1% trifluoroacetic acid), ramping to 70% acetonitrile over 20 minutes .
  • Column Chemistry: Use phenyl-hexyl columns for enhanced π-π interactions with aromatic impurities .
  • Data Analysis: Apply chemometric tools (e.g., principal component analysis) to deconvolute overlapping peaks .
    • Case Study: A study on betamethasone dipropionate achieved baseline separation of six impurities by optimizing buffer pH (4.2) and column temperature (35°C) .

Q. What experimental designs assess the thermal stability and decomposition kinetics of this compound?

  • Methodological Answer:

  • TGA/DSC: Conduct non-isothermal studies (heating rate: 10°C/min) under nitrogen to identify decomposition stages (200–300°C typical for dipropionates) .
  • Kinetic Modeling: Use the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) from TGA data .
  • Forced Degradation: Expose samples to 40°C/75% RH for 4 weeks; monitor degradation products via LC-MS (e.g., propionic acid derivatives) .

Q. How can computational modeling predict interaction mechanisms between this compound and organic substrates?

  • Methodological Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to map electron density and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., in water/ethanol mixtures) to assess solubility and aggregation behavior .
  • Validation: Cross-correlate computational results with experimental Raman spectra (e.g., Pb-O vibrational modes at 450 cm⁻¹) .

Handling Contradictions in Research Data

Q. How should researchers resolve discrepancies in purity results from HPLC vs. HPTLC methods?

  • Methodological Answer:

  • Cross-Validation: Analyze identical samples using both methods; statistically compare results via Student’s t-test (p<0.05p < 0.05) .
  • Root-Cause Analysis: Investigate matrix effects (e.g., lead’s interference with UV detection in HPLC) by spiking studies .
  • Consensus Building: Use orthogonal techniques (e.g., NMR for structural confirmation) to reconcile data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.